![molecular formula C17H24N2O2 B1343445 Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 676607-31-1](/img/structure/B1343445.png)
Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Overview
Description
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a chemical compound with the molecular formula C17H24N2O2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular weight of Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is 288.39 . The InChI code is 1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 426.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no violations of Rule of 5 .Scientific Research Applications
Drug Design
Spiroindole and spirooxindole scaffolds, which are related to the compound , are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Cancer Treatment
Molecules based on spiroindole and spirooxindole derivatives have shown significant potential in the treatment of cancer . Their unique structure allows them to interact effectively with cancer cells, providing a promising avenue for future cancer therapies .
Antimicrobial Applications
These compounds also have antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Synthesis of Bioactive Organic Compounds
The synthesis of bioactive organic compounds such as spirooxindoles is an intense research area in organic synthesis . Spirooxindole derivatives have a distinctive place in organic and medicinal chemistry .
Fluorescence Sensor for Hg(II)
Certain spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives can be used as selective fluorescence chemosensors for the detection of Hg(II) . This application is particularly important in environmental monitoring and safety .
Green Chemistry
The development of green chemistry procedures has improved extensively . Efficient synthetic pathways are at the center of many green chemistry standards, which applied H2O instead of various solvents as the most important factor of green chemistry .
Safety and Hazards
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a type of spirooxindole, which are known to interact with a wide range of receptors . These compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This allows them to interact effectively with their targets, leading to various biological responses.
Pharmacokinetics
The presence of quaternary carbons in their structures has indeed been associated with more effective and selective binding to biological targets with improved physicochemical properties .
Result of Action
Spirooxindoles in general have been found to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGYIFDVIDYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635023 | |
Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
676607-31-1 | |
Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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